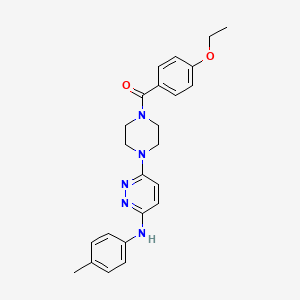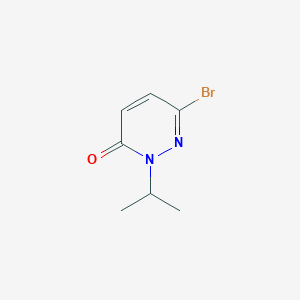![molecular formula C22H22N2O3S B2395758 N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide CAS No. 2380178-67-4](/img/structure/B2395758.png)
N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a hydroxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Dimethylphenyl Intermediate: This step involves the reaction of 3,4-dimethylphenol with appropriate reagents to form the desired intermediate.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a reaction involving phenol derivatives and suitable catalysts.
Incorporation of the Thiophene Ring: The thiophene ring is added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Oxamide Formation: The final step involves the formation of the oxamide linkage through a condensation reaction between the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]carbamate
- N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea
Uniqueness
N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-14-5-10-18(12-15(14)2)24-22(27)21(26)23-13-19(25)16-6-8-17(9-7-16)20-4-3-11-28-20/h3-12,19,25H,13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKVHMTQLBTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)
![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)
![tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate](/img/structure/B2395678.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2395681.png)
![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)
![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2395685.png)
![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)

![3-({[1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2395689.png)
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)
![(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395694.png)

